molecular formula C8H6N2O2 B7929144 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Cat. No.: B7929144
M. Wt: 162.15 g/mol
InChI Key: JDCQRGZSCOCTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one (CAS Number: 3809-93-6) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. This compound, with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, serves as a versatile synthetic intermediate for the preparation of more complex nitrogen-containing heterocycles . Its primary research value lies in its role as a precursor for the synthesis of pharmacologically active molecules. Published literature demonstrates its application in the efficient synthesis of selected derivatives of 3H-pyrido[2,3-d]pyrimidin-4-one, which have been investigated for their potential depressive action on the central nervous system (CNS) . Furthermore, it reacts with active methylene compounds to provide a novel and efficient route to 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, which are compounds of important pharmaceutical use . This product is offered with a minimum purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This chemical is provided For Research and Further Manufacturing Use Only, and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrido[2,3-d][1,3]oxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-10-7-6(8(11)12-5)3-2-4-9-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCQRGZSCOCTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 4h Pyrido 2,3 D 1 2 Oxazin 4 One and Its Analogs

Conventional Synthetic Pathways

Conventional synthesis of the pyrido[2,3-d] oxazinone scaffold typically relies on well-established reactions involving the construction of the oxazinone ring from appropriately substituted pyridine (B92270) precursors.

The most direct and common method for synthesizing 2-substituted-4H-pyrido[2,3-d] oxazin-4-ones is the cyclocondensation of 2-aminonicotinic acid with an acylating agent. For the target compound, 2-methyl-4H-pyrido[2,3-d] oxazin-4-one, this involves reacting 2-aminonicotinic acid with acetic anhydride (B1165640) or acetyl chloride.

The reaction proceeds via an initial acylation of the amino group of 2-aminonicotinic acid to form a 2-acetamidonicotinic acid intermediate. This is followed by an intramolecular cyclization and dehydration step to yield the final oxazinone ring. A similar strategy is employed in the synthesis of related pyrido[2,3-d]pyrimidine (B1209978) structures, where an ortho-amino-substituted pyridine derivative is first acylated with an acid chloride, such as benzoyl chloride, in a solvent like pyridine. nih.gov The resulting acylated intermediate is then induced to cyclize, demonstrating the versatility of this precursor acylation strategy. nih.gov

The formation of the fused oxazinone ring is the key step in these syntheses. Following the initial N-acylation of the pyridine precursor, the intramolecular ring-closing reaction occurs. This process, often referred to as intramolecular heterocyclization, involves the nucleophilic attack of the carboxylic acid's hydroxyl group onto the electrophilic carbonyl carbon of the newly introduced acyl group. nih.gov Subsequent elimination of a water molecule completes the formation of the stable, bicyclic pyrido[2,3-d] oxazinone nucleus.

Alternative strategies for forming related pyrido-oxazine rings have also been explored. For instance, the reaction of 2-acetamido-3-hydroxypyridine with α-halocarbonyl compounds can directly yield a 2-substituted pyrido-oxazine in a single step. capes.gov.br This highlights that the ring can be formed by connecting different pre-existing functionalities on the pyridine core. Furthermore, some complex pyridone structures can exist in equilibrium with a cyclic lactol form, known as ring-chain tautomerism, which is a structural feature of certain 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govoxazine-1,8-diones. nih.gov

Advanced and Green Synthetic Approaches

In response to the growing need for efficient, sustainable, and high-yield chemical processes, advanced synthetic methods have been developed for heterocyclic compounds, including analogs of 2-methyl-4H-pyrido[2,3-d] oxazin-4-one.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and simplifying purification processes. This technology has been successfully applied to the synthesis of various heterocyclic systems analogous to pyridoxazinones.

For example, a microwave-assisted procedure for synthesizing 5,6-dihydro-4H-1,3-oxazines and 2-aryl-2-oxazolines from amido alcohols has been developed using polyphosphoric acid (PPA) esters as promoters. organic-chemistry.org This method provides the desired products in very good yields with significantly reduced reaction times. organic-chemistry.org Specifically, the synthesis of a close analog, 6-iodo-2-methyl-4H-benzo[d] oxazin-4-one, has been achieved using microwave irradiation. researchgate.net

The use of trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free microwave conditions is particularly effective for the ring closure of medium-sized rings, which are often challenging to synthesize conventionally. beilstein-journals.org This technique has been used to prepare 2-substituted tetrahydro-1,3-thiazepines, with the reaction proceeding through an SN2-type displacement. beilstein-journals.org The advantages of microwave-assisted synthesis are evident when compared to conventional heating methods, as highlighted in the table below.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Oxazine (B8389632)/Thiazepine Analogs
ProductMethodConditionsTimeYieldSource
2-Phenyl-4,5,6,7-tetrahydro-1,3-thiazepineConventionalPPA, 100 °C15 hNo product observed beilstein-journals.org
2-Phenyl-4,5,6,7-tetrahydro-1,3-thiazepineMicrowavePPSE, Solvent-free, 90 °C8 min73% beilstein-journals.org
N-{1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}benzamideMicrowavePOCl₃, 100 W10 min85% nih.gov
2-Aryl-2-oxazolinesMicrowavePPE/CHCl₃ShortUp to 95% organic-chemistry.org

Green chemistry principles encourage the use of catalysts to improve reaction efficiency and reduce waste. For the synthesis of heterocyclic compounds, various catalytic systems have been developed. While iodine catalysis is a known method for certain cyclizations, other non-metallic and recyclable catalysts have been prominently reported for related structures.

These green approaches often utilize environmentally benign solvents like water or operate under solvent-free conditions. A facile, one-pot synthesis of 2-amino-4H-pyrans has been achieved using magnesium oxide as an efficient and reusable catalyst under solvent-free conditions. nih.gov Similarly, a green method for producing pyrazole (B372694) compounds has been developed using the organocatalyst imidazole (B134444) in an aqueous medium. nih.gov In some cases, multi-component reactions can proceed efficiently in water at ambient temperature without any catalyst at all, offering a truly green pathway to complex molecules. rsc.org

Table 2: Examples of Green Catalytic Methods for Heterocycle Synthesis
Product ClassCatalystConditionsKey FeaturesSource
2-Amino-4H-pyransMagnesium Oxide (MgO)Solvent-freeRecyclable catalyst, very good yields nih.gov
Pyrazolineone DerivativesImidazoleAqueous mediaGreen solvent, good yields nih.gov
2-Amino-4H-chromenesNoneWater, Ambient TemperatureFour-component, catalyst-free reaction rsc.org

Advanced synthetic strategies can involve skeletal reorganization or rearrangement reactions to build complex molecular architectures. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, serves as a powerful tool in heterocyclic chemistry.

A novel methodology for the synthesis of dihydrodipyridopyrazines, which are structurally related to the pyridoxazinone core, was developed featuring a key Smiles rearrangement step. nih.gov This transformation was applied to nitro-substituted N,N'-dipyridinylamines, showcasing how a rearrangement can be strategically employed to achieve a target heterocyclic system that may be difficult to access through direct cyclization. nih.gov While not a direct synthesis of the oxazinone, this demonstrates the potential of using rearrangement reactions as a key transformation in the broader synthesis of fused pyridine heterocycles.

One-Pot Reaction Strategies (e.g., involving ionic liquids in related systems)

One-pot reactions, which involve the sequential formation of multiple chemical bonds in a single reaction vessel, represent a highly efficient strategy in organic synthesis. This approach minimizes the need for purification of intermediates, reduces solvent waste, and can significantly shorten reaction times. While specific one-pot syntheses for 2-methyl-4H-pyrido[2,3-d] researchgate.netprepchem.comoxazin-4-one are not extensively detailed in the literature, methodologies for closely related pyridoxazine and other heterocyclic systems provide valuable insight into potential strategies.

For instance, a one-pot annulation method has been successfully developed for the synthesis of pyrido[2,3-b] researchgate.netchemscene.comoxazin-2-ones. This process involves the reaction of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile (B52724). nih.gov The key steps of this transformation include an initial O-alkylation, followed by a Smiles rearrangement and subsequent cyclization to yield the final product in excellent yields. nih.gov

Similarly, multicomponent reactions (MCRs) are a cornerstone of one-pot synthesis. An ionic liquid-promoted three-component one-pot methodology has been developed for the synthesis of pyrido[1,2-c] researchgate.netprepchem.comnih.govthiadiazin-4-ones, another class of related heterocyclic compounds. researchgate.net In this approach, a task-specific ionic liquid, [bmIm]SCN, serves as both a thiocyanating reagent and a promoter in water at ambient temperature. researchgate.net The use of ionic liquids in such syntheses is advantageous due to their potential for recyclability and their role in promoting reactions in environmentally benign solvents like water. researchgate.net Another example includes the use of a DABCO-based ionic liquid as a reusable catalyst for the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. oiccpress.com These examples underscore the potential for developing a one-pot, possibly ionic liquid-mediated, synthesis for 2-methyl-4H-pyrido[2,3-d] researchgate.netprepchem.comoxazin-4-one.

Table 1: Examples of One-Pot Syntheses for Related Heterocyclic Systems

Target Compound FamilyReactantsCatalyst/PromoterSolventKey FeaturesReference
Pyrido[2,3-b] researchgate.netchemscene.comoxazin-2-onesN-substituted-2-chloroacetamides, 2-halo-3-hydroxypyridinesCesium CarbonateAcetonitrileInvolves Smiles rearrangement; excellent yields. nih.gov
Pyrido[1,2-c] researchgate.netprepchem.comnih.govthiadiazin-4-ones(Not specified), [bmIm]SCN[bmIm]SCN (Ionic Liquid)WaterThree-component reaction at ambient temperature; recyclable ionic liquid. researchgate.net
Pyrimido[4,5-d]pyrimidines(Not specified)[C4(DABCO-SO3H)2].4ClO4 (Ionic Liquid)(Not specified)Short reaction times; reusable catalyst. oiccpress.com

Precursor Chemical Design and Selection

The design and selection of appropriate precursors are fundamental to the successful synthesis of a target molecule. For the construction of 2-methyl-4H-pyrido[2,3-d] researchgate.netprepchem.comoxazin-4-one, the logical and primary precursor is 2-aminonicotinic acid (also known as 2-amino-3-pyridinecarboxylic acid). nih.govnih.gov

The design rationale for selecting this precursor is based on the following key structural features:

Pre-existing Pyridine Ring: Starting with 2-aminonicotinic acid ensures that the core pyridinyl moiety, essential for the final structure, is already in place.

Ortho-disposed Functional Groups: The precursor possesses an amino group (-NH₂) and a carboxylic acid group (-COOH) at the 2- and 3-positions of the pyridine ring, respectively. This specific ortho arrangement is crucial for the subsequent intramolecular cyclization to form the six-membered oxazinone ring.

The synthesis proceeds via a two-step sequence starting from the selected precursor. First, the amino group of 2-aminonicotinic acid is acetylated to form the intermediate, 2-acetylaminonicotinic acid . This is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride. libretexts.orgwikipedia.orgyoutube.com The reaction with acetic anhydride is common for this type of transformation. libretexts.org

Following acetylation, the intermediate undergoes an intramolecular cyclization, often induced by heating or a dehydrating agent, to yield the final product, 2-methyl-4H-pyrido[2,3-d] researchgate.netprepchem.comoxazin-4-one. This ring-closing step involves the elimination of a water molecule from the carboxylic acid and the amide groups.

Table 2: Precursors and Reagents for the Synthesis of 2-methyl-4H-pyrido[2,3-d] researchgate.netprepchem.comoxazin-4-one

Compound NameRole in SynthesisChemical StructureRationale for Selection/Use
2-Aminonicotinic acidPrimary PrecursorC₆H₆N₂O₂Contains the required pyridine ring with ortho-amino and carboxylic acid groups for cyclization. nih.govnih.gov
Acetic AnhydrideReagent(CH₃CO)₂OActs as an acetylating agent to convert the amino group of the precursor into an acetylamino group, forming the necessary amide intermediate. wikipedia.org
2-Acetylaminonicotinic acidIntermediateC₈H₈N₂O₃Product of the acetylation of 2-aminonicotinic acid; undergoes intramolecular cyclization to form the target oxazinone ring.

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 4h Pyrido 2,3 D 1 2 Oxazin 4 One

Nucleophilic Attack Pathways

The chemical behavior of 2-methyl-4H-pyrido[2,3-d] rsc.orgresearchgate.netoxazin-4-one is dominated by the electrophilic nature of the carbonyl carbon and the imine-like carbon at the 2-position of the oxazinone ring. These sites are prone to attack by a range of nucleophiles, initiating a cascade of reactions that lead to diverse molecular architectures.

Reactions with Carbon-Based Nucleophiles (e.g., Active Methylene (B1212753) Compounds)

The reaction of 2-methyl-4H-pyrido[2,3-d] rsc.orgresearchgate.netoxazin-4-one with carbon-based nucleophiles, particularly active methylene compounds, represents a significant pathway for the synthesis of more complex heterocyclic structures. rsc.orgresearchgate.netopenarchives.gr Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, are sufficiently acidic to form a carbanion in the presence of a base. This carbanion then acts as the nucleophile.

The reaction mechanism commences with the nucleophilic attack of the carbanion, generated from the active methylene compound, on the electrophilic C-4 carbonyl carbon of the pyridoxazinone ring. This is followed by the opening of the oxazinone ring to form an intermediate. In the presence of a suitable base, this intermediate undergoes cyclization. Specifically, research has shown that the reaction with active methylene compounds leads to the formation of 1-acetyl-3-substituted-4-hydroxy-1,8-naphthyridin-2-ones in good yields. rsc.orgresearchgate.netresearchgate.net

In the case of reactions involving cyanoacetic esters, it has been possible to isolate the intermediate C-acylation products. rsc.orgresearchgate.net These intermediates can then be subsequently cyclized to the corresponding 1-acetyl-3-cyano-4-hydroxy-1,8-naphthyridin-2-one. rsc.orgresearchgate.net This two-step process provides clear evidence for the ring-opening and subsequent recyclization mechanism.

The general reaction scheme is as follows: 2-methyl-4H-pyrido[2,3-d] rsc.orgresearchgate.netoxazin-4-one + Active Methylene Compound → Intermediate → 1-acetyl-3-substituted-4-hydroxy-1,8-naphthyridin-2-one

Active Methylene CompoundReaction ConditionsProductYield (%)
Diethyl malonateBase, Reflux1-acetyl-3-ethoxycarbonyl-4-hydroxy-1,8-naphthyridin-2-oneGood
Ethyl cyanoacetateBase, Reflux1-acetyl-3-cyano-4-hydroxy-1,8-naphthyridin-2-oneGood
MalononitrileBase, Reflux1-acetyl-3-cyano-4-hydroxy-1,8-naphthyridin-2-oneGood

Note: Specific yield percentages are often reported as "good" in the literature without precise numerical values.

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols)

Oxygen-based nucleophiles, such as alcohols, also react with 2-methyl-4H-pyrido[2,3-d] rsc.orgresearchgate.netoxazin-4-one, leading to the opening of the oxazinone ring. This reaction pathway has been explored under microwave irradiation conditions, which has been shown to promote the smooth formation of the corresponding N-acetyl-nicotinates. rsc.orgresearchgate.net

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the C-4 carbonyl carbon of the pyridoxazinone. This leads to the cleavage of the acyl-oxygen bond and the opening of the heterocyclic ring. The resulting product is a substituted N-acetyl-nicotinate, which is an ester derivative of N-acetyl-2-aminonicotinic acid.

AlcoholReaction ConditionsProductYield (%)
MethanolMicrowave IrradiationMethyl N-acetyl-2-nicotinateHigh
EthanolMicrowave IrradiationEthyl N-acetyl-2-nicotinateHigh
Various AlcoholsMicrowave IrradiationCorresponding N-acetyl-nicotinatesHigh

Note: The literature often reports "high yields" under microwave conditions without specifying exact percentages.

Ring-Opening and Subsequent Recyclization Reactions

A hallmark of the reactivity of 2-methyl-4H-pyrido[2,3-d] rsc.orgresearchgate.netoxazin-4-one is its propensity to undergo ring-opening upon nucleophilic attack, followed by an intramolecular cyclization to form a new, more stable heterocyclic system. This sequence is a powerful tool in synthetic organic chemistry for the construction of various fused pyridine (B92270) derivatives.

Formation of 4-Hydroxy-1,8-naphthyridin-2-ones

As detailed in section 3.1.1, the reaction of 2-methyl-4H-pyrido[2,3-d] rsc.orgresearchgate.netoxazin-4-one with active methylene compounds provides an efficient route to 3-substituted 4-hydroxy-1,8-naphthyridin-2-ones. rsc.orgresearchgate.netresearchgate.net This transformation is a prime example of a ring-opening and recyclization cascade.

The initial nucleophilic attack by the carbanion of the active methylene compound on the C-4 carbonyl group leads to the formation of an open-chain intermediate. This intermediate contains both a nucleophilic nitrogen (from the original pyridine ring) and an electrophilic group (derived from the active methylene compound). Subsequent intramolecular cyclization occurs through the attack of the nitrogen atom onto one of the electrophilic centers of the side chain, leading to the formation of the six-membered dihydropyridine (B1217469) ring of the 1,8-naphthyridine (B1210474) system. The final product is typically isolated as the 1-acetyl derivative, indicating that the acetyl group from the starting material is retained on the nitrogen atom of the newly formed ring. rsc.orgresearchgate.net

Formation of 4-Hydroxyquinolin-2-ones

While the formation of 4-hydroxy-1,8-naphthyridin-2-ones is a well-documented reaction pathway for 2-methyl-4H-pyrido[2,3-d] rsc.orgresearchgate.netoxazin-4-one, the formation of 4-hydroxyquinolin-2-ones is more characteristic of the analogous 2-methyl-4H-3,1-benzoxazin-4-ones. rsc.orgresearchgate.net The literature reviewed for this article primarily details the transformation of the pyridoxazinone to the naphthyridinone system. The synthesis of 4-hydroxyquinolin-2-ones from 2-methyl-4H-pyrido[2,3-d] rsc.orgresearchgate.netoxazin-4-one is not a commonly reported or well-established transformation pathway in the available scientific literature.

Derivatization and Functionalization Strategies

The derivatization and functionalization of 2-methyl-4H-pyrido[2,3-d] rsc.orgresearchgate.netoxazin-4-one, while maintaining the core oxazinone ring structure, are not extensively documented in the reviewed literature. The high reactivity of the oxazinone ring towards nucleophiles means that most reported reactions lead to ring-opening and transformation into other heterocyclic systems, as discussed in the preceding sections.

Strategies such as electrophilic substitution on the pyridine ring (e.g., nitration, bromination) or functionalization of the 2-methyl group of this specific compound are not well-described. The literature predominantly focuses on the utility of 2-methyl-4H-pyrido[2,3-d] rsc.orgresearchgate.netoxazin-4-one as a precursor for more complex fused heterocyclic systems like 1,8-naphthyridines. Further research would be required to explore potential conditions that might allow for the derivatization of the pyridoxazinone scaffold while preserving its core structure.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 4h Pyrido 2,3 D 1 2 Oxazin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule. For 2-methyl-4H-pyrido[2,3-d] nih.govresearchgate.netoxazin-4-one, ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl group.

Aromatic Protons: The three protons on the pyridine portion of the fused ring system would appear in the aromatic region (typically δ 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by their position relative to the nitrogen atom and the fused oxazinone ring.

Methyl Protons: The methyl group at the 2-position would produce a characteristic singlet in the upfield region (typically δ 2.0-3.0 ppm), integrating to three protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The C4 carbonyl carbon of the oxazinone ring is expected to have a chemical shift in the highly deshielded region of the spectrum, typically around δ 160-170 ppm.

Aromatic and Heterocyclic Carbons: The carbons of the pyridine and oxazinone rings would appear in a range from approximately δ 110 to 160 ppm. The C2 carbon, bonded to both an oxygen and a nitrogen atom, would also be significantly deshielded.

Methyl Carbon: The methyl carbon would be found in the upfield region of the spectrum, typically between δ 20-30 ppm.

For comparison, ¹H-NMR data for the related compound 2-methyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one, a precursor in some syntheses, shows aromatic protons in the δ 7.1-8.1 ppm range. Similarly, derivatives of 2,3-disubstituted quinazolin-4(3H)-one, which share a similar heterocyclic core, exhibit methyl proton signals around δ 2.2-2.6 ppm and aromatic signals between δ 7.0-8.7 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for 2-methyl-4H-pyrido[2,3-d] nih.govresearchgate.netoxazin-4-one (Note: This table is predictive as experimental data was not available in the searched literature.)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
CH₃ Singlet, ~2.5 ppm ~20-25 ppm
Aromatic CH (x3) Multiplets, ~7.5-9.0 ppm ~115-155 ppm
C=O N/A ~160-165 ppm
C=N N/A ~155-160 ppm

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of 2-methyl-4H-pyrido[2,3-d] nih.govresearchgate.netoxazin-4-one would be dominated by several key absorption bands:

C=O Stretching: A strong, sharp absorption band is expected in the region of 1700-1750 cm⁻¹, corresponding to the carbonyl (C=O) group of the cyclic ester (lactone) within the oxazinone ring.

C=N Stretching: The carbon-nitrogen double bond of the imine group within the ring would likely show a strong absorption between 1640-1690 cm⁻¹.

C-O Stretching: The C-O-C single bond stretching of the ester group would produce strong bands in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands of medium intensity would appear in the 1450-1600 cm⁻¹ range, characteristic of the pyridine ring.

C-H Stretching: Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

For related oxadiazole thione derivatives, characteristic C=N and C=S signals appear around 1610 cm⁻¹ and 1330 cm⁻¹, respectively. In benzo[d] nih.govresearchgate.netoxazin-2(4H)-one derivatives, carbonyl (C=O) stretches are reported between 1709-1712 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals. The C=C and C=N bonds would also be Raman active. Due to the lack of highly polar bonds like O-H or N-H, the spectrum might be less complex than its IR counterpart, making it useful for fingerprinting.

Table 2: Predicted FT-IR Absorption Bands for 2-methyl-4H-pyrido[2,3-d] nih.govresearchgate.netoxazin-4-one (Note: This table is predictive as experimental data was not available in the searched literature.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch ~3050-3150 Medium
Aliphatic C-H Stretch ~2900-3000 Medium
C=O Stretch (Lactone) ~1700-1750 Strong
C=N Stretch (Imine) ~1640-1690 Strong
Aromatic C=C Stretch ~1450-1600 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

For 2-methyl-4H-pyrido[2,3-d] nih.govresearchgate.netoxazin-4-one (molecular formula C₈H₆N₂O₂), the calculated molecular weight is 162.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 162.

The fragmentation pattern would likely proceed through characteristic losses of small, stable molecules:

Loss of CO: A common fragmentation pathway for lactones is the loss of a molecule of carbon monoxide (CO, 28 Da), which would lead to a fragment ion at m/z = 134.

Loss of Acetonitrile (B52724) (CH₃CN): Cleavage of the oxazinone ring could result in the loss of acetonitrile (41 Da), a characteristic fragmentation for a 2-methyl substituted system, yielding a fragment at m/z = 121.

Loss of CO₂: Decarboxylation, or the loss of carbon dioxide (CO₂, 44 Da), is another plausible fragmentation pathway for the lactone ring, which would result in a fragment at m/z = 118.

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of 2-methyl-4H-pyrido[2,3-d] nih.govresearchgate.netoxazin-4-one.

A successful crystallographic analysis would yield:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the fused pyrido-oxazinone ring system.

Planarity: Confirmation of the planarity or near-planarity of the fused aromatic ring system.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as π–π stacking interactions between the aromatic rings or weak hydrogen bonds.

While crystallographic data for the title compound is not available in the searched literature, studies on related fused heterocyclic systems, such as 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, confirm the planarity of the core ring system and detail the intermolecular π–π stacking interactions that stabilize the crystal structure. Such features would also be expected in the crystal structure of 2-methyl-4H-pyrido[2,3-d] nih.govresearchgate.netoxazin-4-one.

Theoretical and Computational Chemistry Studies on 2 Methyl 4h Pyrido 2,3 D 1 2 Oxazin 4 One

Quantum Chemical Calculations

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are employed to model the properties of 2-methyl-4H-pyrido[2,3-d] chemscene.commdpi.comoxazin-4-one. Methods like DFT, often with the B3LYP functional and basis sets such as 6-311+G(d,p), are standard for achieving a balance between computational cost and accuracy for organic molecules of this size. nih.govresearchgate.net

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs). mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that helps determine the molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. mdpi.com For 2-methyl-4H-pyrido[2,3-d] chemscene.commdpi.comoxazin-4-one, DFT calculations are used to determine these energies, which in turn allows for the calculation of global reactivity descriptors. mdpi.com These studies show that charge transfer occurs within the molecule. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2 to -6.8
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 to -2.5
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 4.7
Ionization Potential (I)-EHOMO6.2 to 6.8
Electron Affinity (A)-ELUMO1.8 to 2.5
Note: Values are representative based on DFT calculations for analogous heterocyclic systems. irjweb.commdpi.com

Geometrical optimization is a computational process used to find the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement. mdpi.com Using methods like DFT, the bond lengths, bond angles, and dihedral angles of 2-methyl-4H-pyrido[2,3-d] chemscene.commdpi.comoxazin-4-one are calculated. nih.gov For related fused heterocyclic systems, these calculations have confirmed that the core ring structure is largely planar. nih.gov Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For a relatively rigid structure like 2-methyl-4H-pyrido[2,3-d] chemscene.commdpi.comoxazin-4-one, this analysis confirms the planarity of the fused pyrido-oxazinone system and the preferred orientation of the methyl group.

Table 2: Selected Optimized Geometrical Parameters

ParameterAtoms InvolvedCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC=N~1.30 Å
Bond LengthC-O (in ring)~1.37 Å
Bond AngleO-C=O~120°
Bond AngleC-N-C (in ring)~117°
Note: Values are typical for similar structures calculated using DFT methods. nih.gov

Vibrational Spectra Prediction and Assignment

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, each band in the experimental spectrum can be assigned to a specific molecular motion, such as stretching, bending, or wagging of bonds. researchgate.net For related molecules, a good agreement between theoretically predicted and experimentally observed vibrational frequencies has been demonstrated. researchgate.net These calculations aid in the structural confirmation of 2-methyl-4H-pyrido[2,3-d] chemscene.commdpi.comoxazin-4-one by assigning characteristic peaks, such as the strong absorption corresponding to the C=O stretch of the oxazinone ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeDescriptionPredicted Wavenumber (cm-1)
ν(C-H)Aromatic C-H Stretch3050-3150
ν(C-H)Methyl C-H Stretch2950-3000
ν(C=O)Carbonyl Stretch1700-1740
ν(C=N)Imine Stretch1610-1640
ν(C=C)Aromatic Ring Stretch1550-1600
Note: Frequencies are based on DFT calculations for similar heterocyclic structures. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Computational Prediction

Computational methods, particularly QM approaches like DFT, are increasingly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The calculation involves determining the magnetic shielding tensor for each nucleus in the optimized molecular structure. The predicted shifts are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared with experimental spectra. researchgate.net This technique is highly valuable for structure verification and for assigning specific resonances to the correct atoms within the 2-methyl-4H-pyrido[2,3-d] chemscene.commdpi.comoxazin-4-one molecule, especially for the quaternary carbons that are not visible in some experimental NMR techniques.

Table 4: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm)

AtomPredicted 1H ShiftAtomPredicted 13C Shift
Pyridine (B92270) H7.5 - 8.5C=O~160
Methyl H~2.5C=N~155
--Pyridine C115 - 150
--Methyl C~22
Note: Chemical shifts are representative estimates based on computational data for related pyridone and oxazinone structures. researchgate.netrsc.orgorgchemres.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in studying the reactivity and reaction mechanisms of 2-methyl-4H-pyrido[2,3-d] chemscene.commdpi.comoxazin-4-one. Studies have shown that this compound reacts with various nucleophiles, leading to the formation of other important heterocyclic scaffolds, such as 4-hydroxy-1,8-naphthyridin-2-ones. researchgate.netresearchgate.netresearchgate.net By mapping the potential energy surface of a reaction, computational chemistry can identify transition states, intermediates, and activation energy barriers. This provides a detailed, step-by-step understanding of how reactants are converted into products, explaining the regioselectivity and stereoselectivity of the reaction and rationalizing why certain products are favored over others.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor, to form a stable complex. nih.gov The pyrido[2,3-d]pyrimidine (B1209978) scaffold, closely related to the title compound, is recognized as a privileged structure in drug discovery, often targeting enzymes like tyrosine kinases. nih.govmdpi.com In a typical docking study, 2-methyl-4H-pyrido[2,3-d] chemscene.commdpi.comoxazin-4-one would be computationally placed into the active site of a target protein. A scoring function then estimates the binding affinity, usually expressed as a binding energy (e.g., in kcal/mol), which helps to predict the compound's potential as an inhibitor or modulator of that protein's function. nih.govnih.gov

Table 5: Example Molecular Docking Results

Protein Target ClassExample TargetPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Tyrosine KinaseEGFR-7.0 to -9.5Hydrogen bonding with backbone residues, π-π stacking
DHFRDihydrofolate Reductase-6.5 to -8.0Hydrogen bonding with active site amino acids
Note: Data is hypothetical, based on typical docking scores for related pyridopyrimidine inhibitors against common drug targets. nih.govmdpi.com

Synthetic Utility and Scaffold Diversification: Building Blocks Based on 2 Methyl 4h Pyrido 2,3 D Rsc.orgnih.govoxazin 4 One

The chemical reactivity of 2-methyl-4H-pyrido[2,3-d] rsc.orgnih.govoxazin-4-one makes it a valuable and versatile building block in synthetic organic chemistry. The inherent strain and electrophilicity of the oxazinone ring allow it to undergo ring-opening reactions with a variety of nucleophiles, followed by subsequent cyclization to generate a diverse array of fused heterocyclic systems. This utility is pivotal for accessing scaffolds of significant pharmacological interest.

Q & A

Q. What are the established synthetic routes for 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization of anthranilic acid derivatives with acyl chlorides or anhydrides. For example, reacting anthranilic acid with methyl chloroformate in pyridine yields 2-methyl-benzoxazin-4-one analogs, which can be further modified to incorporate pyrido rings . Microwave-assisted synthesis (e.g., 100–150 W, 10–15 min) significantly improves reaction efficiency compared to traditional reflux methods, reducing side products and enhancing purity . Key steps include monitoring reaction completion via TLC (cyclohexane:ethyl acetate, 2:1) and recrystallization in ethanol for purification .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm the fused pyrido-oxazinone core. For instance, 1H^1 \text{H} NMR peaks at δ 8.07–8.29 (aromatic protons) and δ 2.0–3.0 (methyl groups) are diagnostic . X-ray crystallography resolves substituent positioning, particularly for derivatives with bulky groups (e.g., bromophenyl), where intermolecular interactions affect crystallinity . Mass spectrometry (ESI-MS) validates molecular weight, with exact mass calculations critical for distinguishing regioisomers .

Q. What analytical techniques ensure purity and stability of this compound in pharmaceutical research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>95% by area normalization) . Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) monitor degradation via LC-MS, focusing on hydrolytic cleavage of the oxazinone ring . Residual solvents (e.g., pyridine) are quantified using headspace GC-MS, adhering to ICH Q3C guidelines .

Advanced Research Questions

Q. How can this compound serve as a core structure for selective enzyme inhibitors?

  • Methodological Answer : The compound’s planar structure allows π-π stacking with enzyme active sites. For C1s inhibition (complement system), introduce electron-withdrawing groups (e.g., -NO2_2) at position 7 to enhance selectivity (IC50_{50} < 1 µM vs. >10 µM for off-target proteases) . For acetylcholinesterase (AChE), adding tetrahydropyrido rings with hydrophobic substituents (e.g., benzyl) improves binding (IC50_{50} = 330 nM) while avoiding CEase inhibition . Kinetic assays (e.g., Ellman’s method) differentiate competitive vs. mixed-type inhibition .

Q. What computational strategies predict binding interactions of derivatives with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures (e.g., PDB: 1ACJ for AChE) identifies key interactions: the oxazinone carbonyl forms hydrogen bonds with catalytic triads, while the pyrido nitrogen coordinates with hydrophobic pockets . MD simulations (AMBER) over 100 ns assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating robust binding . QSAR models prioritize substituents based on Hammett σ values and ClogP .

Q. How should researchers address contradictory SAR data in inhibitor design?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, pH). For example, a 2-methyl derivative may show IC50_{50} = 1 µM in human C1s but 10 µM in bovine homologs due to residue differences (e.g., Tyr330 vs. Phe330) . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for activity) . Meta-analysis of crystallographic data (CCDC entries) clarifies steric effects of bulky substituents .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Palladium-catalyzed carbonylative cyclization (e.g., Pd(OAc)2_2, CO gas) achieves >80% yield for aryl-substituted analogs by minimizing side reactions (e.g., homocoupling of iodides) . Solvent screening (DMF vs. THF) and temperature gradients (80–120°C) improve regioselectivity in Gewald reactions for thieno-oxazinone hybrids . Continuous flow systems reduce reaction times from hours to minutes for microwave-incompatible steps .

Methodological Notes

  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misinterpretation of overlapping signals .
  • Contradictory Results : Replicate experiments under standardized conditions (e.g., fixed enzyme concentration, buffer pH) and report mean ± SEM from triplicate runs .
  • Safety : Handle intermediates (e.g., acyl chlorides) in fume hoods with PPE; avoid inhalation of palladium catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
Reactant of Route 2
Reactant of Route 2
2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.